(2-Amino-1-phenylpropyl)dimethylamine
Overview
Description
“(2-Amino-1-phenylpropyl)dimethylamine” is an organic compound with the molecular formula C11H18N2 . It has a molecular weight of 178.28 .
Molecular Structure Analysis
The IUPAC name of “this compound” is N1,N~1~-dimethyl-1-phenyl-1,2-propanediamine . The InChI code is 1S/C11H18N2/c1-9(12)11(13(2)3)10-7-5-4-6-8-10/h4-9,11H,12H2,1-3H3 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Biochemical Analysis Techniques
A study detailed a method for N-terminal sequence analysis of polypeptides at subnanomole sensitivity, utilizing dimethylaminoazobenzene isothiocyanate/phenyl isothiocyanate for degradation of polypeptides. This technique is crucial for determining the sequence of peptides and proteins with minimal material, showcasing the application of dimethylamine derivatives in biochemical analysis (J. Chang, 1981).
Drug Discovery and Development
Research on 4-aryl-4H-chromenes identified potent apoptosis inducers, including compounds with a dimethylamino group, showcasing their potential in developing anticancer agents. This discovery underlines the significance of dimethylamine derivatives in medical research and drug development (William E. Kemnitzer et al., 2004).
Chemical Synthesis and Catalysis
A study explored the semi-rational engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, highlighting the importance of dimethylamine derivatives in synthesizing key intermediates for antidepressants. This research illustrates the role of such compounds in enabling precise chemical transformations (Dalong Zhang et al., 2015).
Photophysics and Molecular Logic Switches
Investigations into the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline revealed potential applications in developing molecular logic switches. This study indicates the utility of dimethylamine derivatives in the field of molecular electronics and photonics (T. Uchacz et al., 2016).
Microarray Technologies
Research on Dansyl, a fluorescent photoprotecting group, demonstrated its application in microarray technologies. The study showcased how Dansyl derivatives could serve as photoprotecting groups to create pre-structured surfaces for highly reproducible microarray production, highlighting the versatility of dimethylamine derivatives in biotechnological applications (Christian Heise et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
1-N,1-N-dimethyl-1-phenylpropane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(12)11(13(2)3)10-7-5-4-6-8-10/h4-9,11H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTBPLOIFJDYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104177-54-0 | |
Record name | (2-amino-1-phenylpropyl)dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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